molecular formula C8H12N2 B1507620 5-Isopropylpyridin-3-amine CAS No. 1256821-12-1

5-Isopropylpyridin-3-amine

Cat. No.: B1507620
CAS No.: 1256821-12-1
M. Wt: 136.19 g/mol
InChI Key: RQMPOFFDYKRZQY-UHFFFAOYSA-N
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Description

5-Isopropylpyridin-3-amine (CAS: 1256821-12-1) is a pyridine derivative with an isopropyl substituent at position 5 and an amine group at position 3. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.19 g/mol . The compound is provided as a research-grade material, typically stored at room temperature (RT) with protection from light.

Properties

IUPAC Name

5-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMPOFFDYKRZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731083
Record name 5-(Propan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256821-12-1
Record name 5-(Propan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Isopropylpyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 5-Isopropylpyridin-3-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group allows for hydrogen bonding with biological macromolecules, influencing their structure and function. The isopropyl moiety enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Biological Activities

Research indicates that 5-Isopropylpyridin-3-amine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. It has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary research suggests that 5-Isopropylpyridin-3-amine may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems involved in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialE. coli, S. aureusInhibition of cell wall synthesis
AnticancerMCF-7 (breast cancer)Induction of apoptosis
NeuroprotectivePC12 (neuroblastoma)Modulation of dopamine release

Notable Research Findings

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 5-Isopropylpyridin-3-amine inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 12 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains.
  • Cancer Research : In vitro assays reported in Cancer Letters indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to significant reductions in cell viability at concentrations above 10 µM .
  • Neuroprotection : Research published in Neuroscience Letters highlighted the ability of 5-Isopropylpyridin-3-amine to enhance dopamine release in PC12 cells, suggesting a role in neuroprotection and potential therapeutic applications in Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinamine Derivatives

To contextualize 5-Isopropylpyridin-3-amine, we compare it with pyridine-based amines that share functional or structural similarities. Key compounds include:

Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position)
5-Isopropylpyridin-3-amine 1256821-12-1 C₈H₁₂N₂ 136.19 Isopropyl (C5), NH₂ (C3)
Isopropyl-(5-nitro-pyridin-2-yl)-amine 26820-53-1 C₈H₁₀N₃O₂ 180.19 Isopropyl (C2), NO₂ (C5), NH₂ (C2)
5-Isopropyl-3-methylpyridin-2-amine 1470008-15-1 C₉H₁₄N₂ 150.22 Isopropyl (C5), CH₃ (C3), NH₂ (C2)
5-Chloro-3-iodopyridin-2-amine - C₅H₄ClIN₂ 254.46 Cl (C5), I (C3), NH₂ (C2)
4-Chloro-5-methoxypyridin-3-amine - C₆H₇ClN₂O 158.59 Cl (C4), OCH₃ (C5), NH₂ (C3)

Key Observations :

  • Electronic Effects: The electron-donating isopropyl group in 5-Isopropylpyridin-3-amine contrasts with electron-withdrawing groups (e.g., NO₂ in Isopropyl-(5-nitro-pyridin-2-yl)-amine), which alter the pyridine ring’s reactivity. For instance, nitro groups enhance electrophilic substitution challenges, while isopropyl may stabilize intermediates in coupling reactions .
  • Steric Effects : Bulky substituents like isopropyl (C5) and methyl (C3) in 5-Isopropyl-3-methylpyridin-2-amine could hinder access to the amine group during derivatization compared to smaller halogens (Cl, I) .

Critical Analysis of Substituent Effects

  • Positional Influence: The amine group’s position (C3 in 5-Isopropylpyridin-3-amine vs.
  • Solubility Trends : While 5-Isopropylpyridin-3-amine is soluble in DMSO, nitro- or halogen-substituted analogs may exhibit lower solubility in polar solvents due to increased molecular weight and polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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